molecular formula C22H26N2O3S B2370878 N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 941873-76-3

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2370878
CAS No.: 941873-76-3
M. Wt: 398.52
InChI Key: RDDWBDDMEJUTOQ-UHFFFAOYSA-N
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Description

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C22H26N2O3S and its molecular weight is 398.52. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Factor Xa (FXa) , a key enzyme in the coagulation cascade . FXa plays a crucial role in blood clotting, converting prothrombin to thrombin, which then acts to convert fibrinogen to fibrin, leading to clot formation .

Mode of Action

This compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, acting as a competitive inhibitor . This prevents FXa from catalyzing the conversion of prothrombin to thrombin, thereby inhibiting the coagulation cascade .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation . This indirectly inhibits platelet aggregation, as thrombin is a potent activator of platelets . Therefore, the compound’s action affects both the coagulation pathway and platelet function.

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, it is inactive against human FXa .

Result of Action

The inhibition of FXa and the subsequent reduction in thrombin generation result in an antithrombotic effect . This means the compound can prevent the formation of harmful blood clots. Preclinical studies have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, pH levels can impact the compound’s stability and solubility, potentially affecting its bioavailability. Additionally, the presence of other drugs could influence its action through potential drug-drug interactions .

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-16-14-19(10-12-21(16)24-13-5-4-8-22(24)25)23-28(26,27)20-11-9-17-6-2-3-7-18(17)15-20/h9-12,14-15,23H,2-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDWBDDMEJUTOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=C(CCCC3)C=C2)N4CCCCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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